molecular formula C12H13BrS B12085025 2-Bromo-5-(tert-butyl)benzo[b]thiophene

2-Bromo-5-(tert-butyl)benzo[b]thiophene

Cat. No.: B12085025
M. Wt: 269.20 g/mol
InChI Key: DVBQRNZMNVFWKL-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)benzo[b]thiophene is a heterocyclic compound that features a bromine atom and a tert-butyl group attached to a benzo[b]thiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Bromo-5-(tert-butyl)benzo[b]thiophene involves the palladium-catalyzed Sonogashira cross-coupling reaction. This method typically uses 2-iodothiophenol and phenylacetylene as starting materials, with the reaction being carried out in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include optimizing reaction conditions to improve yield and reduce costs, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(tert-butyl)benzo[b]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while Stille coupling can produce diverse substituted thiophenes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(tert-butyl)benzo[b]thiophene largely depends on its application. In organic electronics, its role as a semiconductor involves the delocalization of electrons across the thiophene ring, facilitating charge transport. In pharmaceuticals, the compound’s biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors, through binding or inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a tert-butyl group, which confer distinct reactivity and steric properties. This makes it a versatile intermediate for synthesizing a wide range of derivatives with tailored properties for specific applications.

Properties

Molecular Formula

C12H13BrS

Molecular Weight

269.20 g/mol

IUPAC Name

2-bromo-5-tert-butyl-1-benzothiophene

InChI

InChI=1S/C12H13BrS/c1-12(2,3)9-4-5-10-8(6-9)7-11(13)14-10/h4-7H,1-3H3

InChI Key

DVBQRNZMNVFWKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SC(=C2)Br

Origin of Product

United States

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